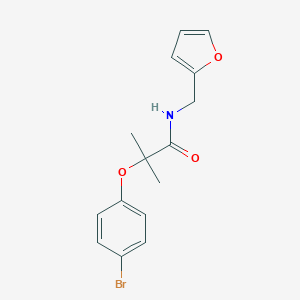
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide, also known as BPFM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has been found to inhibit the activity of other enzymes involved in cancer cell growth, including topoisomerase II and tubulin. 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has also been shown to reduce the expression of pro-inflammatory cytokines in a mouse model of acute lung injury.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide is its specificity for HDAC inhibition, which may reduce the risk of off-target effects. Additionally, 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has been shown to have good solubility in both water and organic solvents, which may make it easier to use in lab experiments. However, one limitation of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide is its relatively low potency compared to other HDAC inhibitors.
Future Directions
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide. One area of interest is the development of more potent analogs of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide that may have greater therapeutic potential. Additionally, further studies are needed to better understand the mechanism of action of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide and its potential applications in the treatment of cancer and inflammation. Finally, studies on the pharmacokinetics and toxicity of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide are needed to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide involves the reaction of 4-bromophenol with furfural, followed by the addition of 2-methyl-2-oxazoline and acetic anhydride. The resulting product is then purified through column chromatography to obtain 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide in high yield and purity.
Scientific Research Applications
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In a study published in the Journal of Medicinal Chemistry, 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide was found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide was found to reduce inflammation in a mouse model of acute lung injury.
properties
Molecular Formula |
C15H16BrNO3 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,20-12-7-5-11(16)6-8-12)14(18)17-10-13-4-3-9-19-13/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
CTHFGOMUZFGFAH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide](/img/structure/B243606.png)
![3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243613.png)
![2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243615.png)
![2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243616.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243618.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-isopropoxybenzamide](/img/structure/B243620.png)
![3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243621.png)
![2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243622.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B243625.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B243628.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243630.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide](/img/structure/B243631.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B243632.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B243633.png)